

An In-depth Technical Guide to Desmethyl Erlotinib-d4: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Desmethyl Erlotinib-d4	
Cat. No.:	B565288	Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Desmethyl Erlotinib-d4**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and development activities.

Introduction

Desmethyl Erlotinib-d4 is the deuterium-labeled form of Desmethyl Erlotinib (also known as OSI-420), which is an active metabolite of Erlotinib. Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. The incorporation of four deuterium atoms into the Desmethyl Erlotinib structure makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and therapeutic drug monitoring studies.[1] Deuteration can also subtly influence the metabolic profile and pharmacokinetics of a drug.[1]

Chemical Structure and Properties

The chemical structure of **Desmethyl Erlotinib-d4** is characterized by a quinazoline core, substituted with an ethynylphenylamino group and two ether-containing side chains. The four deuterium atoms are located on the phenyl ring of the ethynylphenylamino moiety.

Chemical Structure Diagram



Caption: Chemical structure of **Desmethyl Erlotinib-d4**.

Physicochemical Properties

A summary of the key physicochemical properties of **Desmethyl Erlotinib-d4** is presented in the table below. Data for the non-deuterated form, Desmethyl Erlotinib, is included for reference where specific data for the deuterated analog is not available.



Property	Value	Source
IUPAC Name	2-[7-(2-methoxyethoxy)-4- (2,3,4,6-tetradeuterio-5- ethynylanilino)quinazolin-6- yl]oxyethanol	PubChem
CAS Number	1216420-11-9	MedChemExpress
Molecular Formula	C21H17D4N3O4	MedChemExpress
Molecular Weight	383.43 g/mol	MedChemExpress
Exact Mass	383.17831314 Da	PubChem
Appearance	Crystalline solid	Cayman Chemical (for non-deuterated)
Melting Point	Not available	
Solubility (non-deuterated)		_
DMSO	 25 mg/mL	Cayman Chemical
DMF	50 mg/mL	Cayman Chemical
Ethanol	0.25 mg/mL	Cayman Chemical
DMF:PBS (pH 7.2) (1:9)	0.1 mg/mL	Cayman Chemical
SMILES	C#CC1=C(NC2=NC=NC3=CC (OCCOC)=C(OCCO)C=C32)C (=C(C(=C1[2H])[2H])[2H])[2H]	PubChem
InChI	InChI=1S/C21H21N3O4/c1-3- 15-5-4-6-16(11-15)24-21-17- 12-19(27-8-7-25)20(28-10-9- 26-2)13-18(17)22-14-23- 21/h1,4-6,11-14,25H,7- 10H2,2H3, (H,22,23,24)/i4D,5D,6D,11D	PubChem

Experimental Protocols



Desmethyl Erlotinib-d4 is primarily utilized as an internal standard in bioanalytical methods. The following sections outline a representative experimental protocol for its use in LC-MS/MS analysis and provide context for its synthesis and purification.

Synthesis and Purification

A detailed, publicly available synthesis protocol specifically for **Desmethyl Erlotinib-d4** is not readily found in the literature. However, its synthesis would likely follow a similar pathway to that of Erlotinib, with the introduction of deuterium atoms at a suitable stage. A general synthesis of Erlotinib has been described, which could be adapted.[2] The synthesis of radiolabeled [14C]erlotinib has also been reported, indicating that isotopic labeling of the core structure is feasible.

Purification of **Desmethyl Erlotinib-d4** would typically be achieved through standard chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to ensure high purity suitable for use as an analytical standard.

Quantification by LC-MS/MS

Desmethyl Erlotinib-d4 is an ideal internal standard for the quantification of Desmethyl Erlotinib in biological matrices. A validated LC-MS/MS method for the simultaneous determination of Erlotinib and its metabolites, including Desmethyl Erlotinib (OSI-420), has been reported and can be adapted for use with the deuterated standard.

Sample Preparation (Protein Precipitation):

- To 100 μL of plasma sample, add an appropriate amount of Desmethyl Erlotinib-d4 solution in a suitable organic solvent (e.g., acetonitrile) to serve as the internal standard.
- Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.



• Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions:

- Column: A reversed-phase C18 column, such as a BEH XBridge C18 (100 x 2.1 mm, 1.7 μm), is suitable.
- Mobile Phase A: 5 mM ammonium acetate in water.
- · Mobile Phase B: Acetonitrile.
- Flow Rate: 0.7 mL/min.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column reequilibration. For example: 10-50% B over 5 minutes, then to 90% B for 1 minute, followed by a return to 10% B for 1 minute.
- Injection Volume: 5 μL.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Desmethyl Erlotinib (OSI-420): The specific parent and product ion masses would be selected based on initial tuning experiments.
 - Desmethyl Erlotinib-d4 (Internal Standard): The parent ion will be shifted by +4 Da compared to the non-deuterated analyte, and a corresponding product ion would be monitored.

Signaling Pathway Involvement

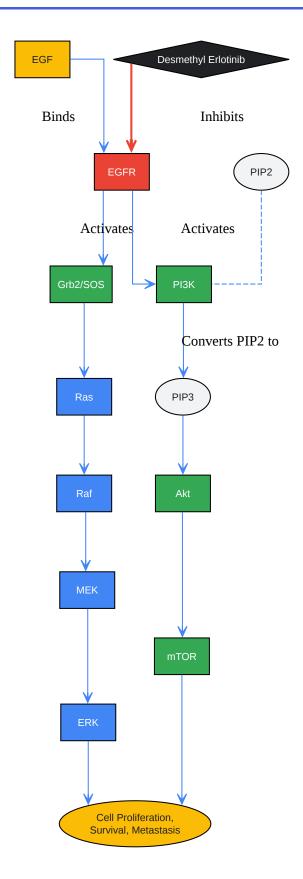


Desmethyl Erlotinib, the non-deuterated analog of **Desmethyl Erlotinib-d4**, is an active metabolite of Erlotinib, a potent EGFR tyrosine kinase inhibitor.[1] Therefore, its mechanism of action is intrinsically linked to the EGFR signaling pathway. Inhibition of EGFR blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of several downstream signaling pathways. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4]





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Caption: Simplified EGFR signaling pathway and the inhibitory action of Desmethyl Erlotinib.



Conclusion

Desmethyl Erlotinib-d4 is a critical tool for the accurate quantification of the active erlotinib metabolite, Desmethyl Erlotinib, in various biological matrices. Its stable isotope-labeled nature ensures high precision and accuracy in mass spectrometry-based bioanalytical methods. A thorough understanding of its chemical properties and its role in the context of the EGFR signaling pathway is essential for researchers in the fields of pharmacology, drug metabolism, and oncology. This guide provides a foundational resource to support these research endeavors.

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